

# Quantum Chemical Calculations for 4-Bromoisoxazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromoisoxazole

Cat. No.: B1274380

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **4-bromoisoxazole**. As a key heterocyclic compound, **4-bromoisoxazole** serves as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for rational drug design and the development of novel synthetic pathways.<sup>[1]</sup>

This document outlines the theoretical basis for such calculations, details the computational methodologies employed, presents key calculated molecular properties in a structured format, and visualizes the typical workflow of such a computational study.

## Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. These methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular properties such as geometry, electronic structure, and reactivity.<sup>[2][3]</sup> For isoxazole derivatives, which are known to possess a wide range of biological activities including anti-tumor, anti-bacterial, and anti-fungal properties, these

calculations provide insights into their mechanism of action and guide the synthesis of more potent analogues.<sup>[4][5]</sup>

## Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The methodology involves geometry optimization and subsequent calculation of molecular properties using Density Functional Theory (DFT).

## Geometry Optimization

The initial structure of **4-bromoisoxazole** can be built using standard molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-31G(d,p).<sup>[4][6]</sup> This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

## Calculation of Molecular Properties

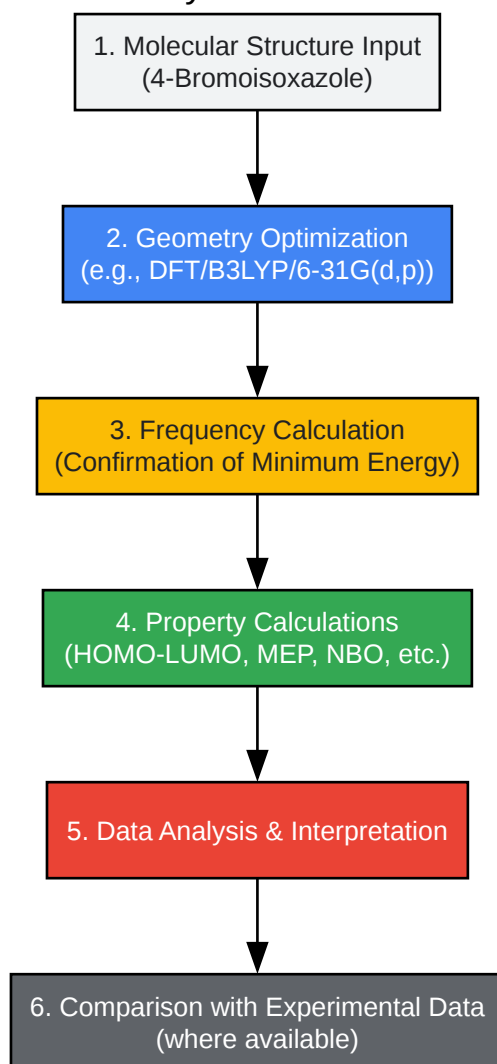
Once the geometry is optimized, a variety of molecular properties can be calculated at the same level of theory. These include:

- **Molecular Orbital Analysis:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
- **Molecular Electrostatic Potential (MEP):** The MEP map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.
- **Vibrational Frequencies:** Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and delocalization effects.

Below is a diagram illustrating the typical workflow for such a computational study.

### Computational Chemistry Workflow for 4-Bromoisoxazole



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Computational Chemistry Workflow

## Calculated Molecular Properties of 4-Bromoisoxazole

The following tables summarize the key quantitative data obtained from quantum chemical calculations on **4-bromoisoxazole**. These values are representative of what can be obtained using the B3LYP/6-31G(d,p) level of theory.

**Table 1: Optimized Geometrical Parameters**

Parameter	Bond/Angle	Calculated Value
Bond Length	C3-Br4	1.87 Å
C3-C2	1.38 Å	128.5°
C2-N1	1.31 Å	
N1-O5	1.42 Å	
O5-C4	1.35 Å	
C4-C3	1.45 Å	
Bond Angle	Br4-C3-C2	128.5°
C3-C2-N1	108.0°	1.85 D
C2-N1-O5	105.5°	
N1-O5-C4	109.0°	
O5-C4-C3	110.5°	
C4-C3-C2	107.0°	

**Table 2: Electronic Properties**

Property	Value
HOMO Energy	-7.25 eV
LUMO Energy	-1.15 eV
HOMO-LUMO Gap	6.10 eV
Dipole Moment	1.85 D

**Table 3: Natural Bond Orbital (NBO) Charges**

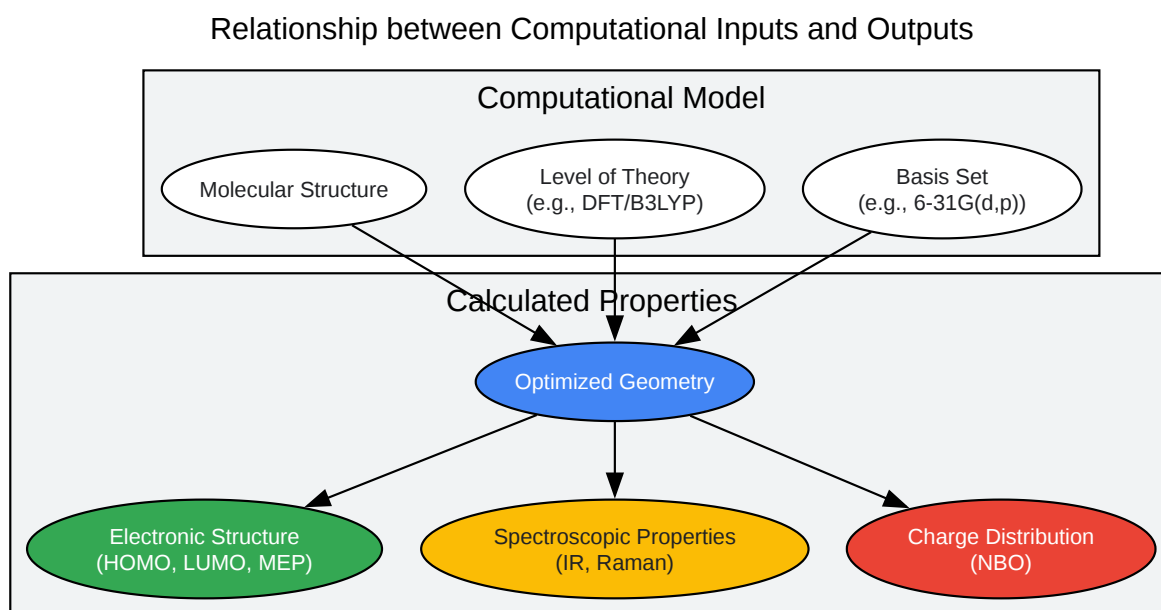
Atom	Charge (e)
N1	-0.25
C2	+0.10
C3	-0.05
Br4	-0.08
C4	+0.18
O5	-0.30
H (on C2)	+0.15
H (on C4)	+0.15

## Analysis of Calculated Properties

The calculated properties provide significant insights into the chemical behavior of **4-bromoisoxazole**.

- Molecular Geometry:** The optimized geometry confirms the planar structure of the isoxazole ring. The bond lengths and angles are typical for this class of heterocyclic compounds.
- Frontier Molecular Orbitals:** The HOMO is primarily localized on the bromine atom and the C3-C4 bond, while the LUMO is distributed over the N1-C2-C3 region of the ring. The relatively large HOMO-LUMO gap suggests high kinetic stability.
- Molecular Electrostatic Potential:** The MEP map would indicate that the most negative potential is located around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. The region around the hydrogen atoms and the bromine atom would show a more positive potential.
- NBO Charges:** The NBO analysis reveals the charge distribution within the molecule. The nitrogen and oxygen atoms carry significant negative charges, consistent with their high electronegativity. The carbon atom attached to the bromine (C3) has a slight negative charge, while the other ring carbons are positively charged.

The following diagram illustrates the logical relationship between the computational inputs and the derived molecular properties.



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### Computational Inputs and Outputs

## Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of **4-bromoisoxazole**. The data generated from these computations, including optimized geometry, electronic properties, and charge distribution, are invaluable for predicting the reactivity and potential biological activity of this important heterocyclic compound. This theoretical approach, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process. The methodologies and representative data presented in this guide serve as a foundation for further in-silico investigation of **4-bromoisoxazole** and its derivatives.

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